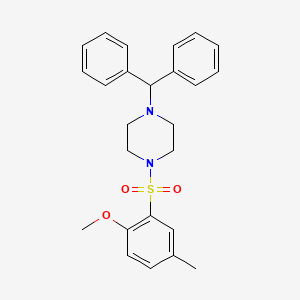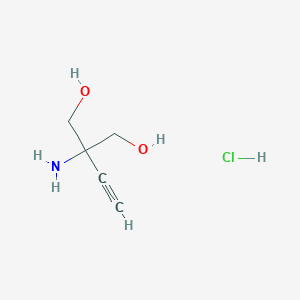
2-chloro-N-(2,5-dihydrothiophen-3-ylmethyl)-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(2,5-dihydrothiophen-3-ylmethyl)-N-phenylacetamide, commonly known as CP-47,497, is a synthetic cannabinoid that is structurally similar to delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. CP-47,497 is a potent agonist of the cannabinoid receptors CB1 and CB2, which are found throughout the body and play a key role in regulating various physiological processes. The purpose of
Wirkmechanismus
CP-47,497 exerts its effects by binding to and activating the CB1 and CB2 receptors, which are found throughout the body. These receptors are part of the endocannabinoid system, which plays a key role in regulating various physiological processes, including pain, appetite, mood, and immune function. When CP-47,497 binds to these receptors, it triggers a cascade of intracellular signaling events that ultimately lead to the observed effects.
Biochemical and Physiological Effects:
CP-47,497 has been shown to have a wide range of biochemical and physiological effects, including analgesia, hypothermia, catalepsy, and immunomodulation. It has also been shown to affect the cardiovascular system, with studies showing that it can cause vasodilation and decrease blood pressure. In addition, CP-47,497 has been shown to affect the central nervous system, with studies showing that it can modulate neurotransmitter release and affect neuronal excitability.
Vorteile Und Einschränkungen Für Laborexperimente
CP-47,497 has several advantages for use in lab experiments. It is a potent and selective agonist of the CB1 and CB2 receptors, which makes it useful for studying the endocannabinoid system and its effects on various physiological processes. It is also relatively easy to synthesize, which makes it readily available for research purposes. However, there are also several limitations to using CP-47,497 in lab experiments. For example, it is not a natural compound, which means that its effects may not be representative of those of endocannabinoids found in the body. In addition, its potency and selectivity may make it difficult to extrapolate findings to other compounds that interact with the endocannabinoid system.
Zukünftige Richtungen
There are several future directions for research on CP-47,497 and other synthetic cannabinoids. One area of interest is the development of new compounds that are more selective for the CB1 or CB2 receptors, which could have therapeutic potential for various conditions. Another area of interest is the study of the effects of synthetic cannabinoids on the developing brain, as there is growing concern about the potential long-term effects of these compounds on cognitive function and mental health. Finally, there is a need for further research on the mechanisms of action of synthetic cannabinoids, including their effects on intracellular signaling pathways and gene expression.
Synthesemethoden
CP-47,497 was first synthesized in the early 1990s by Pfizer as part of a research program aimed at developing new drugs that target the endocannabinoid system. The synthesis method involves several steps, starting with the reaction of 2,5-dihydrothiophene-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-phenylglycine methyl ester to form the N-phenylacetamide intermediate, which is then chlorinated with thionyl chloride to yield CP-47,497.
Wissenschaftliche Forschungsanwendungen
CP-47,497 has been widely used in scientific research to study the endocannabinoid system and its role in various physiological processes. It has been shown to be a potent agonist of the CB1 and CB2 receptors, and to have similar effects to 2-chloro-N-(2,5-dihydrothiophen-3-ylmethyl)-N-phenylacetamide in terms of its ability to induce analgesia, hypothermia, and catalepsy. CP-47,497 has also been used to study the effects of cannabinoids on the immune system, the cardiovascular system, and the central nervous system.
Eigenschaften
IUPAC Name |
2-chloro-N-(2,5-dihydrothiophen-3-ylmethyl)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNOS/c14-8-13(16)15(9-11-6-7-17-10-11)12-4-2-1-3-5-12/h1-6H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBSKRLLCTCYAAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(CS1)CN(C2=CC=CC=C2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S,3S,4S,7S)-3-bromo-1,7-dimethyl-7-(((4-methylpiperazin-1-yl)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B2592027.png)



![N-(4-ethoxyphenyl)-2-(9-fluoro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2592033.png)

![N-benzyl-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2592037.png)

![2-{3-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazol-5-yl}ethanamine](/img/structure/B2592040.png)

![2-(3,4-dimethoxyphenyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B2592042.png)
![4-Ethyl-5-fluoro-6-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2592047.png)